molecular formula C15H19NO4 B2895085 Methyl 4-(4-methoxypiperidine-1-carbonyl)benzoate CAS No. 1260778-11-7

Methyl 4-(4-methoxypiperidine-1-carbonyl)benzoate

Cat. No. B2895085
CAS RN: 1260778-11-7
M. Wt: 277.32
InChI Key: LSUSXUIOUKRTAQ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-(4-methoxypiperidine-1-carbonyl)benzoate” are not well-documented .

Scientific Research Applications

Synthesis and Characterization

  • Methyl 4-(4-aminostyryl) benzoate, a derivative closely related to Methyl 4-(4-methoxypiperidine-1-carbonyl)benzoate, has been synthesized and characterized, suggesting potential as a precursor for Schiff base derivatives. The compound exhibits characteristics like absorption in carbon-carbon bond formation and methoxy resonance, making it significant in chemical synthesis and characterization studies (Mohamad, Hassan, & Yusoff, 2017).

Intermediate in Synthesis

  • Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, another similar compound, is an important intermediate in the synthesis of bisbibenzyls, a series of natural products with diverse biological activities. Its synthesis and the factors affecting yield have been explored, highlighting the compound's role in the production of biologically active substances (Lou, 2012).

Potential in Photopolymerization

  • A study on nitroxide-mediated photopolymerization presents an alkoxyamine derivative of Methyl 4-(4-methoxypiperidine-1-carbonyl)benzoate as a potential photoiniferter. This suggests its application in the field of photopolymerization, contributing to advancements in material science and photophysical studies (Guillaneuf et al., 2010).

Role in Mesomorphic and Fluorescence Properties

  • Research on methyl 4-(4-alkoxystyryl)benzoates, structurally related to the subject compound, has been conducted to understand their liquid crystalline and fluorescence properties. This indicates the potential of Methyl 4-(4-methoxypiperidine-1-carbonyl)benzoate in the study of liquid crystals and their applications in various fields like displays and sensors (Muhammad et al., 2016).

Use in Heterocyclic System Synthesis

  • The compound has been utilized in the synthesis of heterocyclic systems, such as the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones. This showcases its role in the development of new heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Selič, Grdadolnik, & Stanovnik, 1997).

Photolysis Studies

  • The photolysis of tribenuron-methyl, a compound containing a moiety similar to Methyl 4-(4-methoxypiperidine-1-carbonyl)benzoate, has been studied on different surfaces. Such studies are vital in understanding the environmental impact and degradation pathways of compounds related to agriculture and environmental sciences (Bhattacharjeel & Dureja, 2002).

Mechanism of Action

The mechanism of action of “Methyl 4-(4-methoxypiperidine-1-carbonyl)benzoate” is not documented in the available literature .

properties

IUPAC Name

methyl 4-(4-methoxypiperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-13-7-9-16(10-8-13)14(17)11-3-5-12(6-4-11)15(18)20-2/h3-6,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUSXUIOUKRTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91755357

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